molecular formula C16H15ClO2 B1372840 2-(Biphenyl-4-yloxy)butanoyl chloride CAS No. 1160257-70-4

2-(Biphenyl-4-yloxy)butanoyl chloride

Cat. No. B1372840
M. Wt: 274.74 g/mol
InChI Key: DPIJNYBOYLZOCI-UHFFFAOYSA-N
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Description

“2-(Biphenyl-4-yloxy)butanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C16H15ClO2 and a molecular weight of 274.75 .


Molecular Structure Analysis

The molecular structure of “2-(Biphenyl-4-yloxy)butanoyl chloride” is defined by its molecular formula, C16H15ClO2 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

    Proteomics Research

    • 2-(Biphenyl-4-yloxy)butanoyl chloride is used in proteomics research .

    Synthesis and Reactions of Biphenyl Derivatives

    • This compound could potentially be used in the synthesis and reactions of biphenyl derivatives .
    • The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Pharmaceutical Research
    • Biphenyl derivatives, which could potentially include 2-(Biphenyl-4-yloxy)butanoyl chloride, are used to produce a wide range of drugs .
    • These compounds are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

    Organic Light-Emitting Diodes (OLEDs)

    • Biphenyl derivatives, which could potentially include 2-(Biphenyl-4-yloxy)butanoyl chloride, are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .

    Liquid Crystals

    • Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .

properties

IUPAC Name

2-(4-phenylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJNYBOYLZOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256448
Record name 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Biphenyl-4-yloxy)butanoyl chloride

CAS RN

1160257-70-4
Record name 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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